Binding Affinity Advantage of PK5196 Over First-Generation Lead PK083 (PhiKan083)
PK5196 exhibits a ~15-fold improvement in binding affinity for the p53-Y220C mutant compared to the first-generation carbazole-based lead PK083 (PhiKan083). PK5196 achieves an ITC-measured dissociation constant (KD) of 9.7 μM, versus PK083's KD of approximately 150 μM (measured by NMR) [1]. This affinity gain is driven by the acetylene-linked anilinic substituent enabling occupancy of an additional subsite (subsite 2) within the Y220C crevice that is inaccessible to the carbazole scaffold of PK083 [1][2].
| Evidence Dimension | Equilibrium binding affinity (dissociation constant, KD) for p53-Y220C mutant core domain |
|---|---|
| Target Compound Data | PK5196 (PhiKan5196, compound 13): KD = 9.7 μM (ITC) |
| Comparator Or Baseline | PK083 (PhiKan083): KD ≈ 150 μM (NMR); PK7088: KD ≈ 140 μM (NMR) |
| Quantified Difference | ~15.5-fold improvement in affinity over PK083; ~14.4-fold improvement over PK7088 |
| Conditions | Isothermal titration calorimetry (ITC) at 20 °C, stoichiometry = 1 mol ligand/mol protein. NMR chemical shift perturbation for PK083/PK7088. |
Why This Matters
A 15-fold affinity improvement directly translates into lower effective concentrations required for target engagement in cellular and in vivo assays, reducing the risk of off-target effects driven by high compound concentrations.
- [1] Basse, N., Kaar, J. L., Settanni, G., Joerger, A. C., Rutherford, T. J., & Fersht, A. R. (2012). Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53. Journal of the American Chemical Society, 134(30), 12564–12577. DOI: 10.1021/ja301056a View Source
- [2] Liu, X., Wilcken, R., Joerger, A. C., Chuckowree, I. S., Amin, J., Spencer, J., & Fersht, A. R. (2013). Small molecule induced reactivation of mutant p53 in cancer cells. Nucleic Acids Research, 41(12), 6034–6044. DOI: 10.1093/nar/gkt305 View Source
